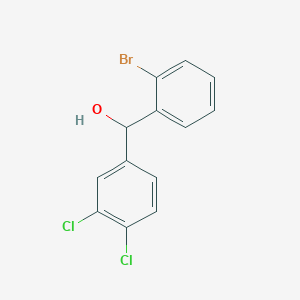

(2-Bromophenyl)(3,4-dichlorophenyl)methanol

Description

(2-Bromophenyl)(3,4-dichlorophenyl)methanol is a halogenated benzyl alcohol derivative featuring a central methanol group flanked by a 2-bromophenyl and a 3,4-dichlorophenyl moiety. This compound’s structure combines steric bulk and electronic effects from the bromine and chlorine substituents, making it a candidate for applications in medicinal chemistry and materials science. For example, structurally similar compounds like (S)-(3-bromophenyl)(3,4-dichlorophenyl)methanol (31b) are synthesized via asymmetric catalysis using (−)-MIB as a chiral catalyst, yielding 67% isolated product with 90% enantiomeric excess (ee) . The presence of halogens enhances lipophilicity and influences intermolecular interactions, which are critical for biological activity or material adsorption properties.

Properties

IUPAC Name |

(2-bromophenyl)-(3,4-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7,13,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKIOCDQBQGVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)Cl)Cl)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3,4-dichlorophenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3,4-dichlorobenzylmagnesium chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3,4-dichlorophenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

(2-Bromophenyl)(3,4-dichlorophenyl)methanol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3,4-dichlorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Benzyl Alcohol Derivatives

Key Observations :

- Chlorine vs. Bromine : 3,4-Dichlorophenyl groups enhance adsorption in environmental matrices (e.g., soil) due to higher electronegativity, whereas bromine increases lipophilicity, favoring antimicrobial activity .

Physicochemical Properties

- Solubility: Bromine’s polarizability improves solubility in organic solvents (e.g., methanol, DMSO) compared to fully chlorinated derivatives .

- Thermal Stability: Melting points for bromo-dichlorophenyl methanol derivatives range between 93–117°C, higher than fluorinated analogues due to stronger halogen interactions .

Biological Activity

(2-Bromophenyl)(3,4-dichlorophenyl)methanol is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom and two chlorine atoms on its phenyl rings, which may enhance its biological activities due to increased lipophilicity and electrophilicity. These properties facilitate the compound's interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The presence of dichloro substitutions is particularly significant as it enhances the compound's ability to penetrate bacterial membranes and interact with cellular targets.

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results against multidrug-resistant pathogens. For instance, it exhibited an MIC of 16 µg/mL against Enterococcus faecium with the vanB gene, indicating its effectiveness even against resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Enterococcus faecium | 16 |

| Staphylococcus aureus | 2 |

| Escherichia coli | >64 |

The dichloro groups are believed to contribute to a synergistic effect by targeting multiple cellular pathways, enhancing the overall antimicrobial efficacy compared to mono-chlorinated derivatives .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary results indicate that it can significantly reduce cell viability in cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma).

- Cell Viability Reduction : In vitro studies demonstrated a reduction in Caco-2 cell viability by approximately 39.8% at a concentration that was statistically significant (p < 0.001) .

| Cell Line | Viability Reduction (%) | p-value |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | 31.9 | 0.0019 |

These results suggest that the compound may interfere with cancer cell proliferation through mechanisms that remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within microbial cells or cancerous tissues. The presence of halogen atoms likely enhances the compound's ability to act as an electrophile, facilitating reactions with nucleophilic sites in target biomolecules.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated various derivatives of dichlorophenyl compounds, including this compound. The results indicated that compounds with dichloro substitutions displayed significantly higher antimicrobial activity than their mono-substituted counterparts .

- Anticancer Research : In a comparative study involving multiple compounds, this compound demonstrated superior activity against Caco-2 cells when compared to other tested derivatives. This suggests a structure-activity relationship where the specific arrangement of halogen atoms plays a crucial role in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for (2-Bromophenyl)(3,4-dichlorophenyl)methanol, and how is enantiomeric purity achieved?

The compound is synthesized via asymmetric catalysis. A reported method involves reacting 3-bromo-1,2-dichlorobenzene with a suitable carbonyl precursor in the presence of a chiral catalyst, such as (−)- or (+)-MIB (mono-iso-borneol), to induce stereoselectivity. The reaction proceeds under mild conditions, yielding the alcohol with 67% efficiency. Enantiomeric excess (ee) is determined using HPLC with an AS-H column and isopropanol/hexane (5:95) eluent, achieving baseline separation of enantiomers (e.g., 90% ee) .

Q. How can researchers characterize the structural and purity attributes of this compound?

Key characterization methods include:

- 1H NMR : To confirm the presence of aromatic protons, hydroxyl groups, and stereochemical configuration.

- Chromatography : HPLC or chiral columns for ee determination.

- Mass spectrometry : For molecular weight verification (exact mass: ~330.5 g/mol).

- Polarimetry : To assess optical activity if enantiomers are isolated .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

Methanol, ethanol, and tetrahydrofuran (THF) are commonly used due to their compatibility with brominated and chlorinated aromatic systems. Reactions typically proceed at room temperature or under mild heating (40–60°C). Acidic or basic conditions should be avoided unless specified, as they may deprotonate the alcohol or induce unintended substitutions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Enantiomers may exhibit divergent interactions with biological targets. For example, molecular docking studies on kinase inhibitors (e.g., CDK-8) reveal that the (S)-enantiomer binds more tightly to hydrophobic pockets due to spatial alignment of the bromine and dichlorophenyl groups. Activity assays (e.g., IC50 measurements) should be paired with enantiomer-resolved samples to validate stereospecific effects .

Q. What strategies resolve contradictions in reactivity data between this compound and structurally similar analogs?

Contradictions often arise from electronic effects of substituents. For example:

- The 3,4-dichlorophenyl group increases electrophilicity at the benzylic carbon compared to non-halogenated analogs, accelerating oxidation but hindering nucleophilic substitutions.

- The 2-bromophenyl moiety sterically shields the hydroxyl group, reducing hydrogen-bonding capacity. Computational modeling (DFT) and kinetic studies (e.g., monitoring reaction rates under varying conditions) can clarify these discrepancies .

Q. How can researchers design derivatives to optimize pharmacological properties while retaining core reactivity?

Rational design approaches include:

- Functional group interconversion : Replace the hydroxyl group with a bioisostere (e.g., amine, thiol) to modulate solubility or target affinity.

- Ring modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenyl rings to enhance metabolic stability.

- Prodrug strategies : Acetylate the hydroxyl group to improve bioavailability, with enzymatic cleavage in vivo .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Key challenges include detecting halogenated byproducts (e.g., di- or tri-substituted aromatics) and residual catalysts. Solutions involve:

- LC-MS/MS : For high-sensitivity impurity profiling.

- ICP-OES : To quantify trace metal residues from catalysts.

- Crystallization optimization : Use solvent mixtures (e.g., methanol/water) to enhance purity during recrystallization .

Methodological Tables

Table 1: Comparison of Synthetic Yields Under Different Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (−)-MIB | THF | 25 | 67 | 90 |

| No catalyst | Ethanol | 60 | 32 | 0 |

| (+)-MIB | Dichloromethane | 25 | 65 | 88 |

| Data from asymmetric synthesis studies . |

Table 2: Biological Activity of Derivatives

| Derivative Structure | IC50 (CDK-8, μM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Parent compound | 12.5 | 3.8 | 0.45 |

| Hydroxyl → Amine substitution | 8.2 | 2.9 | 1.2 |

| Bromine → Nitro substitution | 24.7 | 4.1 | 0.2 |

| Data from docking and in vitro assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.